molecular formula C21H23NO4 B2404659 (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one CAS No. 869077-19-0

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2404659
CAS No.: 869077-19-0
M. Wt: 353.418
InChI Key: RPBKKXXUAGBFBY-UNOMPAQXSA-N
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Description

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H23NO4 and its molecular weight is 353.418. The purity is usually 95%.
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Properties

IUPAC Name

(2Z)-7-(diethylaminomethyl)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-4-22(5-2)13-16-17(23)11-10-15-20(24)19(26-21(15)16)12-14-8-6-7-9-18(14)25-3/h6-12,23H,4-5,13H2,1-3H3/b19-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBKKXXUAGBFBY-UNOMPAQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3OC)C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3OC)/C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class, which is known for its diverse biological activities. This compound features a unique structural configuration that may enhance its interactions with biological targets, potentially leading to significant therapeutic applications.

Structural Characteristics

The compound can be described by its molecular formula C19H22N2O3C_{19}H_{22}N_{2}O_{3}. Its structure includes:

  • A benzofuran core , which is a common motif in bioactive compounds.
  • A diethylamino group that may contribute to its pharmacological properties.
  • A methoxybenzylidene moiety , which could enhance its lipophilicity and biological activity.

Antioxidant Activity

Benzofuran derivatives, including this compound, have been shown to possess significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases associated with oxidative stress.

Antimicrobial Activity

Research indicates that similar benzofuran derivatives exhibit antimicrobial effects against various bacterial and fungal strains. This suggests that (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one may have potential applications in treating infections.

Anticancer Effects

Preliminary studies on related compounds have demonstrated anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structural features have shown marked antiproliferative effects in mammalian cells by inhibiting topoisomerase II activity. The presence of the diethylamino group may enhance these effects, making it a candidate for further investigation in cancer therapy.

The biological activity of (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may influence pathways such as NF-κB, which plays a critical role in inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) Generation : By inducing ROS, the compound could trigger apoptotic pathways in cancer cells.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of benzofuran derivatives:

Compound NameBiological ActivityMechanism
Benzofuran-3(2H)-oneAntioxidant, AntimicrobialFree radical scavenging
5-HydroxybenzofuranAnticancerTopoisomerase II inhibition
Morpholino-benzothiazoleAnticancerApoptosis induction

In Vivo Studies

In vivo studies on related benzofuran compounds have shown promising results in reducing tumor size and improving survival rates in animal models. These findings suggest that (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one could exhibit similar efficacies.

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